molecular formula C15H19N3O2 B15033624 6-[(6-Methylquinazolin-4-yl)amino]hexanoic acid

6-[(6-Methylquinazolin-4-yl)amino]hexanoic acid

Cat. No.: B15033624
M. Wt: 273.33 g/mol
InChI Key: VIPNGQNXYHBSPP-UHFFFAOYSA-N
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Description

6-[(6-Methylquinazolin-4-yl)amino]hexanoic acid is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a quinazoline core substituted with a methyl group at the 6-position and an aminohexanoic acid moiety at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(6-Methylquinazolin-4-yl)amino]hexanoic acid typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized by cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

    Substitution at the 6-Position:

    Attachment of the Aminohexanoic Acid Moiety: The aminohexanoic acid moiety can be introduced through nucleophilic substitution reactions. This involves the reaction of the quinazoline core with 6-aminohexanoic acid under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, greener solvents, and catalytic processes to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the quinazoline core, potentially converting it to dihydroquinazoline derivatives.

    Substitution: The amino group in the aminohexanoic acid moiety can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Coupling reagents such as EDCI or DCC (dicyclohexylcarbodiimide) in the presence of bases like triethylamine are commonly used.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-[(6-Methylquinazolin-4-yl)amino]hexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(6-Methylquinazolin-4-yl)amino]hexanoic acid involves its interaction with specific molecular targets. The quinazoline core can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Quinazolin-4-ylamino)hexanoic acid hydrochloride
  • 2-(Quinazolin-4-ylamino)acetic acid hydrochloride
  • 4-(Quinazolin-4-ylamino)butanoic acid

Uniqueness

6-[(6-Methylquinazolin-4-yl)amino]hexanoic acid is unique due to the specific substitution pattern on the quinazoline core and the presence of the aminohexanoic acid moiety

Properties

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

6-[(6-methylquinazolin-4-yl)amino]hexanoic acid

InChI

InChI=1S/C15H19N3O2/c1-11-6-7-13-12(9-11)15(18-10-17-13)16-8-4-2-3-5-14(19)20/h6-7,9-10H,2-5,8H2,1H3,(H,19,20)(H,16,17,18)

InChI Key

VIPNGQNXYHBSPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=CN=C2NCCCCCC(=O)O

Origin of Product

United States

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